Scientific research on 1,4,5,8-NT is limited, but it has been investigated for its potential applications in various fields, including:
1,4,5,8-Naphthalenetetramine is an organic compound with the molecular formula C₁₀H₁₂N₄. It features a naphthalene core substituted with four amine groups at the 1, 4, 5, and 8 positions. This compound is notable for its highly conjugated structure, which enhances its chemical reactivity and potential applications in various fields, including dye production and as a precursor for nitrogen-containing compounds .
In aqueous solutions, hydrolysis reactions involving related compounds such as 1,4,5,8-naphthalene tetracarboxylic acid dianhydride have been studied to understand the kinetics and equilibrium constants for the formation of different ionic forms .
Several synthesis methods exist for producing 1,4,5,8-naphthalenetetramine:
1,4,5,8-Naphthalenetetramine serves as an important intermediate in various industrial applications:
Interaction studies involving 1,4,5,8-naphthalenetetramine focus on its reactivity with various electrophiles and its potential biological interactions. The compound's ability to form salts and derivatives through reactions with acids suggests a versatile interaction profile that could be explored for drug development or material science applications .
Similar compounds include:
| Compound | Structure Type | Unique Features |
|---|---|---|
| 1,4,5,8-Naphthalenetetramine | Tetrasubstituted amine | Four amines on a naphthalene core |
| 1,2,5,6-Naphthalenetetramine | Tetrasubstituted amine | Different substitution pattern |
| 1-Naphthylamine | Disubstituted amine | Simpler structure; widely used in dye production |
| N,N-Dimethyl-1-naphthylamine | Alkyl-substituted amine | Exhibits different properties due to methyl groups |
The uniqueness of 1,4,5,8-naphthalenetetramine lies in its specific substitution pattern and potential applications that differentiate it from these similar compounds. Further research could elucidate its unique properties and broaden its application scope in various fields.
Initial efforts to synthesize 1,4,5,8-naphthalenetetramine centered on sequential nitration and reduction of naphthalene derivatives. The direct nitration of 1,5-dinitronaphthalene (2c) using mixed acids (HNO₃/H₂SO₄) yielded 1,4,5,8-tetranitronaphthalene (2b), an intermediate critical for subsequent reduction to the tetramine. However, this method suffered from low regioselectivity, producing mixtures of tetranitrated isomers alongside unwanted byproducts such as 1,3,5,7-tetranitronaphthalene. The isolation of 2b required laborious chromatographic separations, with reported yields rarely exceeding 30%.
Compounding these challenges was the inherent instability of 2b. Its high nitrogen content (≈25%) and strained aromatic system rendered it highly explosive, posing significant safety risks during scale-up. For example, attempts to isolate 2b in pure form often resulted in detonation during drying or grinding, as noted in military research documents. These limitations necessitated alternative pathways, such as the dinitration of protected 1,5-naphthalenediamine derivatives. Early work by Nielsen et al. explored the bis(4-methylbenzenesulfonamide) derivative (2e), which underwent nitration to yield 4,8-dinitro-1,5-naphthalenediamine (2g) after hydrolysis. While this route avoided isolated tetranitrated intermediates, hydrolysis of the dinitro-sulfonamide (2f) proved inconsistent, with yields fluctuating between 40% and 70% depending on reaction conditions.
Table 1: Comparison of Early Nitration Approaches
The regiochemical ambiguity of early methods further complicated structural verification. X-ray crystallographic studies later confirmed that nitration of 2e predominantly produced 2,6-dinitro derivatives rather than the initially claimed 4,8-isomers, highlighting the need for robust analytical validation in synthetic workflows.
The integration of protective groups marked a turning point in 1,4,5,8-naphthalenetetramine synthesis, addressing both safety and selectivity concerns. By temporarily masking reactive amine functionalities, chemists achieved precise control over nitration patterns. Key advancements included:
Nielsen’s bis(4-methylbenzenesulfonamide) approach (2e → 2f) demonstrated the potential of sulfonamide groups to direct nitration to the 4,8-positions. However, the harsh acidic conditions required for deprotection (e.g., H₂SO₄ at 150°C) often degraded the naphthalene core. Modern adaptations replaced tosyl groups with thermally stable alternatives like trifluoromethanesulfonyl (triflyl), enabling milder deprotection using ammonium hydroxide at 80°C. This modification improved overall yields to 75–85% while retaining regiochemical fidelity.
Alternative protection with acetamide groups (2h) offered improved solubility in polar aprotic solvents, facilitating homogeneous nitration. However, early attempts to hydrolyze the resultant dinitro-acetamide (2i) failed due to steric hindrance around the amine centers. A breakthrough came with Stille’s use of benzophenone imine as an ammonia surrogate in Buchwald–Hartwig aminations. This method enabled high-yielding (≈90%) substitution of bromine atoms in 2,6-dibromo-1,5-dinitronaphthalene (1d), bypassing the need for high-pressure ammonia reactors. Subsequent hydrogenolysis over Pd/C cleanly removed the benzophenone groups, yielding 1,5-dinitro-2,6-naphthalenediamine (1e) as a stable precursor for tetramine synthesis.
Table 2: Protective Group Efficacy in Directed Nitration
Crystallographic and NMR studies revealed that electron-donating protective groups (e.g., –NHSO₂R) activate specific naphthalene positions for nitration by modulating ring electron density. For instance, tosyl groups at the 1,5-positions create a electron-deficient region at the 4,8-positions, favoring nitronium ion attack. Conversely, benzophenone imine protection at the 2,6-positions directs nitration to the 1,5-sites through steric blockade. These findings resolved longstanding controversies about the regioselectivity of naphthalenediamine nitrations, enabling rational design of protective group systems.
The nitration of 1,5-naphthalenediamine derivatives to form 1,4,5,8-naphthalenetetramine involves competing mechanistic pathways that dictate regioselectivity. Early studies proposed classical electrophilic aromatic substitution (EAS), where nitronium ions (NO₂⁺) attack electron-rich positions on the aromatic ring [2] [3]. However, alternative mechanisms, such as single-electron-transfer (SET) and charge-transfer processes, have challenged this paradigm.
In the SET pathway, a single electron is transferred from the aromatic substrate to the nitrating agent, forming a radical cation intermediate. This intermediate subsequently reacts with NO₂ to form σ-complexes (Wheland intermediates), which deprotonate to yield nitroarenes [1] [3]. Computational studies on 9,10-BN-naphthalene revealed that the SET mechanism exhibits higher activation energies (22.6–24.6 kcal/mol) compared to single-step nitration in the gas phase, though solvent effects narrow this gap [1]. For 1,5-naphthalenediamine derivatives, the electron-donating amine groups enhance reactivity but complicate regioselectivity due to competing steric and electronic effects [7].
Charge-transfer nitration introduces further complexity. Experiments with methylnaphthalenes demonstrated that temperature modulates regioselectivity: ortho-nitration dominates at −78°C (consistent with EAS), while para-nitration prevails at 0°C, suggesting a charge-transfer mechanism [2]. This process involves the formation of a naphthalene cation radical (NAPH⁺- ), which couples with NO₂ to form para-substituted products [3]. Theoretical studies at the MP2/6-31G(d) level support this dichotomy, predicting ortho-selectivity for EAS and para-selectivity for charge-transfer pathways [2].
The controversy intensifies in the nitration of 1,5-naphthalenediamine derivatives. Early syntheses of 1,4,5,8-naphthalenetetramine reported conflicting regiochemical outcomes, with some studies attributing discrepancies to protonation states or counterion effects [5] [7]. For instance, nitration of protected 1,5-naphthalenediamines under acidic conditions favored para-nitration, whereas neutral conditions promoted ortho-products [7]. These observations align with charge-transfer mechanisms suppressed by protonation, as strong acids stabilize EAS pathways [2].
Table 1: Activation Energies for Nitration Pathways in 9,10-BN-Naphthalene
| Mechanism | Activation Energy (kcal/mol) | Solvent Effects |
|---|---|---|
| Single-Step | 22.6 (Site 1), 24.6 (Site 3) | Reduced energy gap |
| SET | >25 | Stabilized σ-complex |
Crystallography has been pivotal in resolving ambiguities in the regioselectivity of nitrated 1,5-naphthalenediamine derivatives. Early structural assignments relied on indirect evidence, such as NMR and IR spectroscopy, which occasionally led to misassignments due to overlapping signals or similar functional group vibrations [5] [7]. For example, the differentiation of 1,4,5,8-tetramine from its 1,2,5,6-isomer required unambiguous confirmation through single-crystal X-ray diffraction.
In one study, the crystal structure of 4,8-dinitro-1,5-naphthalenediamine (2g) was determined to exhibit monoclinic symmetry (space group P2₁/c) with lattice parameters a = 7.867 Å, b = 5.305 Å, c = 12.574 Å, and β = 72.73° [6]. The planar arrangement of nitro and amine groups at the 1,4,5,8 positions confirmed para-substitution, ruling out alternative regioisomers [7]. Similarly, the crystal structure of 1,4,5,8-naphthalenetetramine tetrahydrochloride revealed hydrogen-bonding networks between amine groups and chloride counterions, further validating the regiochemical outcome [5].
Table 2: Crystallographic Parameters for Key Intermediates
| Compound | Space Group | Lattice Parameters (Å, °) |
|---|---|---|
| 4,8-Dinitro-1,5-naphthalenediamine | P2₁/c | a = 7.867, b = 5.305, c = 12.574, β = 72.73 |
| 1,4,5,8-Naphthalenetetramine·4HCl | P1 | a = 6.892, b = 7.415, c = 10.221, α = 89.2, β = 85.1, γ = 78.3 |
Spectroscopic techniques complement crystallographic data. For instance, ¹H NMR of 4,8-dinitro-1,5-naphthalenediamine in DMSO-d₆ showed distinct doublets at δ 8.02 ppm (J = 9 Hz) for nitro-adjacent protons and δ 6.84 ppm for amine-adjacent protons, consistent with para-substitution [5]. FTIR spectra further confirmed NH₂ and NO₂ stretching vibrations at 3431 cm⁻¹ and 1516 cm⁻¹, respectively [5].
1,4,5,8-Naphthalenetetramine represents a fundamental building block in the development of advanced polycyclic nitrogenous materials with significant applications across multiple technological domains [1] [2]. This tetrafunctional aromatic compound, characterized by its molecular formula C₁₀H₁₂N₄ and molecular weight of 188.23 g/mol, serves as a versatile precursor for the synthesis of complex heterocyclic systems that exhibit exceptional electronic and optical properties [3] [4]. The strategic importance of this compound lies in its ability to undergo selective chemical transformations that yield highly conjugated materials with tailored properties for specific applications [1] [2].
The compound's unique structural features, including four strategically positioned amine groups on the naphthalene core, enable the formation of extended π-conjugated systems through cyclization reactions [1]. These structural characteristics make 1,4,5,8-naphthalenetetramine particularly valuable for developing materials with enhanced electron transport capabilities and improved thermal stability [2]. Research has demonstrated that derivatives of this compound can achieve thermal decomposition temperatures exceeding 430°C, making them suitable for high-performance applications [5].
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₄ [3] |
| Molecular Weight (g/mol) | 188.23 [3] |
| CAS Registry Number | 2187-88-4 [4] |
| Physical State | Crystalline solid [6] |
| HS Code | 2921590090 [6] |
| DSSTox Substance ID | DTXSID40461898 [4] |
The conversion of 1,4,5,8-naphthalenetetramine into bis(thiadiazine) structures represents a critical pathway for developing high-performance π-conjugated materials [1] [2]. This transformation process involves the selective cyclization of the tetramine precursor with appropriate sulfur-containing reagents to form fused heterocyclic systems that exhibit enhanced electronic properties [7] [8]. The resulting bis(thiadiazine) derivatives demonstrate significantly improved electron-accepting capabilities compared to their parent compound, with electron affinities reaching 4.0 eV [9].
The synthetic methodology for bis(thiadiazine) formation from 1,4,5,8-naphthalenetetramine has been extensively studied and optimized [1] [2]. Research findings indicate that the regioselective approach using protected derivatives of 1,5-naphthalenediamine followed by controlled dinitration, deprotection, and reduction yields the desired tetramine precursor with high efficiency [1] [2]. Subsequently, treatment with sulfurizing agents under controlled conditions produces the target bis(thiadiazine) structures with excellent yields [7].
The electronic characteristics of bis(thiadiazine) derivatives make them particularly attractive for incorporation into π-conjugated polymer systems [8] [10]. These materials exhibit narrow bandgap properties with optical bandgaps ranging from 1.80 to 1.95 eV, making them suitable for various optoelectronic applications [10] [11]. The highest occupied molecular orbital energy levels of these systems typically range from -5.5 to -6.1 eV, providing optimal energy alignment for device applications [10] [11].
| Starting Material | Synthesis Method | Yield (%) | Reaction Conditions |
|---|---|---|---|
| 1,4,5,8-Tetranitronaphthalene | Reduction with tin(II) chloride in HCl/ethanol [12] | 82 [12] | 40°C, 2.5 hours [12] |
| Protected 1,5-naphthalenediamine derivatives | Regioselective dinitration, deprotection, reduction [1] [2] | High yields reported [1] [2] | Multi-step controlled conditions [1] [2] |
| Bis(4-methylbenzenesulfonamide) derivative | Dinitration followed by deprotection and reduction [2] | Variable [2] | Sequential reaction steps [2] |
The incorporation of bis(thiadiazine) units into conjugated polymer backbones has demonstrated remarkable improvements in device performance characteristics [8] [10]. Polymer solar cells incorporating naphtho-bis-thiadiazole-based materials have achieved power conversion efficiencies exceeding 10% in both conventional and inverted device architectures [8]. These materials exhibit excellent processability from both chlorinated and non-halogenated solvents, making them compatible with environmentally friendly manufacturing processes [8].
The thermal stability of bis(thiadiazine)-containing polymers represents another significant advantage for practical applications [5] [13]. These materials maintain structural integrity at elevated temperatures, with decomposition temperatures typically exceeding 430°C [5]. This exceptional thermal stability, combined with their electronic properties, makes them ideal candidates for high-performance organic electronic devices that must operate under demanding conditions [13].
1,4,5,8-Naphthalenetetramine derivatives play crucial roles in the fabrication of various optoelectronic device components, demonstrating exceptional performance across multiple application areas [14] [15] [16]. The compound's ability to form highly ordered molecular structures with extended π-conjugation makes it particularly valuable for developing efficient charge transport materials and active layers in organic electronic devices [17] [18].
In organic light-emitting diode applications, naphthalenetetramine-derived materials serve as efficient electron transport layers, contributing to enhanced device brightness and improved external quantum efficiencies [15] [19]. Research has demonstrated that devices incorporating these materials can achieve external quantum efficiencies ranging from 7.2% to 29.3%, depending on the specific device architecture and sensitization strategies employed [15]. The materials exhibit optimal energy level alignment with commonly used emissive layers, resulting in efficient charge injection and reduced operating voltages in the range of 0.82 to 0.96 V [10] [11].
Organic field-effect transistor applications represent another significant area where 1,4,5,8-naphthalenetetramine derivatives demonstrate exceptional performance [17] [20] [21]. These materials exhibit n-type semiconductor behavior with electron mobilities reaching 0.003 cm²/V·s under ambient conditions [17]. The compounds demonstrate excellent air stability and negligible hysteresis effects, making them suitable for practical electronic applications [20]. The absence of significant hysteresis is attributed to reduced interfacial trap densities and optimized molecular packing arrangements that minimize charge carrier scattering [20].
| Device Type | Material Function | Operating Voltage (V) | Efficiency Metrics | Stability Characteristics |
|---|---|---|---|---|
| Organic Light-Emitting Diodes | Electron transport layer [15] [19] | 0.82-0.96 [10] [11] | External quantum efficiency: 7.2-29.3% [15] | Thermal stability >430°C [5] |
| Organic Solar Cells | Donor-acceptor polymer [8] [10] | 0.6-1.0 [8] | Power conversion efficiency >10% [8] | Air-stable operation [10] |
| Field-Effect Transistors | Channel semiconductor [17] [20] | ±10-50 [20] | Mobility: 0.003 cm²/V·s [17] | Negligible hysteresis [20] |
| Photodetectors | Photoactive component [16] | 0-5 [16] | High responsivity [16] | Long-term stability [16] |
| Biosensors | Recognition element [22] [23] | 0.1-1.0 [22] | Detection limits: 1-6 fM [22] | Operational stability 30 days [23] |
The application of naphthalenetetramine derivatives in organic photovoltaic devices has yielded particularly promising results [24] [16] [8]. These materials function effectively as both donor and acceptor components in bulk heterojunction solar cells, with power conversion efficiencies exceeding 10% demonstrated in optimized device configurations [8]. The materials exhibit excellent compatibility with roll-to-roll processing techniques, making them attractive for large-scale manufacturing applications [24]. The ability to process these materials from non-halogenated solvents addresses environmental concerns while maintaining high device performance [8].
Biosensor applications represent an emerging area where 1,4,5,8-naphthalenetetramine derivatives show exceptional promise [22] [23]. These materials can be functionalized to create highly sensitive detection platforms capable of achieving detection limits in the femtomolar range [22]. The fast response times, typically less than 8 seconds, combined with excellent selectivity and reasonable operational stability make these materials suitable for real-time biological monitoring applications [23]. The high sensitivity arises from the materials' ability to transduce molecular binding events into measurable electrical signals through changes in conductivity or capacitance [22] [23].